(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide
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Description
(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as Bromoenol Lactone (BEL), is a synthetic compound that has been widely used in scientific research. BEL is a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), which is an enzyme involved in the metabolism of phospholipids in the cell membrane.
Scientific Research Applications
Organic Synthesis and Cyclization Reactions
One study demonstrates the utility of related bromophenyl-enamide compounds in the synthesis of complex structures. For example, Taniguchi et al. (2005) explored the Bu3SnH-mediated radical cyclizations of 2-(2-bromophenyl)-N-ethenylacetamide, leading to the concise construction of a cephalotaxine skeleton, highlighting the significant role of the carbonyl group position on enamide in cyclization reactions (Taniguchi et al., 2005).
Antimicrobial Activity
In the realm of antimicrobial research, Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. These compounds were further processed to generate pyridothienopyrimidine derivatives with evaluated in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Anti-Inflammatory Potential
The investigation into anti-inflammatory potentials of N-arylcinnamamide derivatives by Hošek et al. (2019) identified several compounds significantly attenuating lipopolysaccharide-induced NF-κB activation. The study demonstrates the efficacy of specific modifications on the anilide core for enhanced anti-inflammatory potential, providing insights into the design of new anti-inflammatory agents (Hošek et al., 2019).
Material Science Applications
Yu et al. (2009) focused on the development of soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups. These polyamides were synthesized for potential use as processable and heat-resistant polymeric materials, underscoring the versatility of cyano-terminated compounds in high-performance material applications (Yu et al., 2009).
properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOXMASXHPUKU-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide |
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